



Application Notes and Protocols for (Rac)- Enadoline in Neuroprotection Studies

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Compound of Interest		
Compound Name:	(Rac)-Enadoline	
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Introduction

(Rac)-Enadoline (also known as CI-977) is a potent and highly selective agonist for the kappa-opioid receptor (KOR).[1][2][3][4] KORs are G protein-coupled receptors that are widely distributed throughout the central nervous system and are involved in mediating a variety of physiological effects, including analgesia, sedation, and mood regulation.[5] Emerging research has highlighted the neuroprotective potential of KOR agonists like Enadoline, particularly in the context of ischemic brain injury. These application notes provide an overview of (Rac)-Enadoline, its mechanism of action, and protocols for its use in preclinical neuroprotection studies.

Mechanism of Action

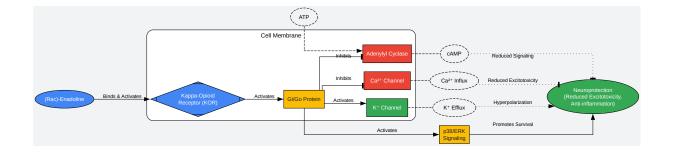
Enadoline exerts its effects by binding to and activating KORs. KORs are coupled to inhibitory G proteins (Gi/Go).[5][6] Upon activation by an agonist such as Enadoline, the subsequent signaling cascade is believed to confer neuroprotection through several mechanisms:

- Inhibition of Excitatory Neurotransmitter Release: KOR activation can suppress the release of glutamate, a key mediator of excitotoxic neuronal damage following ischemic events.
- Modulation of Ion Channels: Activation of KORs leads to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, which helps to hyperpolarize the neuron and reduce excitability.



- Anti-inflammatory Effects: KOR activation may reduce the production of pro-inflammatory cytokines, mitigating the inflammatory response that contributes to secondary injury after brain trauma.
- Activation of Pro-Survival Signaling Pathways: KOR signaling has been shown to activate
 downstream pathways such as the p38 mitogen-activated protein kinase (MAPK) and
 MEK/ERK cascades, which are involved in promoting cell survival.[7]

It is important to note that KOR signaling can be complex. The therapeutic, neuroprotective effects are thought to be mediated primarily through G-protein signaling, whereas undesirable side effects like dysphoria and sedation may be linked to a separate β -arrestin-2-dependent signaling pathway.[8]



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Caption: Signaling pathway of the Kappa-Opioid Receptor (KOR) activated by Enadoline.

Data Presentation

The following tables summarize dosages for **(Rac)-Enadoline** from preclinical studies.

Researchers should perform dose-response studies to determine the optimal concentration for





their specific model and experimental conditions.

Table 1: (Rac)-Enadoline Dosages in In Vivo Neuroprotection and Pharmacological Studies



Species	Model	Route of Administrat ion	Dosage Range	Observed Effects	Reference
Rat	Focal Cerebral Ischemia (MCAO)	Subcutaneou s (s.c.)	0.1, 0.3, 1.0 mg/kg	Dose- dependent reduction in infarct volume and brain swelling.[1]	[1]
Rat	Focal Cerebral Ischemia (MCAO)	Subcutaneou s (s.c.) Infusion	0.017, 0.05, 0.17 mg/kg/h	Continuous infusion following initial bolus to maintain exposure.[1]	[1]
Rat	Surgical Pain Model	Intravenous (i.v.)	1 - 100 μg/kg	Blocked development of hyperalgesia and allodynia. [3]	[3]
Squirrel Monkey	Drug Discriminatio n	Intramuscular (i.m.)	0.0017 mg/kg	Produced a reliable discriminative stimulus.[4]	[4]
Human	Pharmacodyn amic Study	Intramuscular (i.m.)	20 - 160 μg/70 kg	Sedation, confusion, dizziness; 160 µg/70 kg dose was not well tolerated. [2]	[2]



Table 2: Suggested Starting Concentrations for In Vitro Neuroprotection Assays

Note: As specific literature on Enadoline in in vitro neuroprotection models is limited, these concentrations are suggested starting points based on general practices for opioid receptor ligands and neuroprotective compounds.

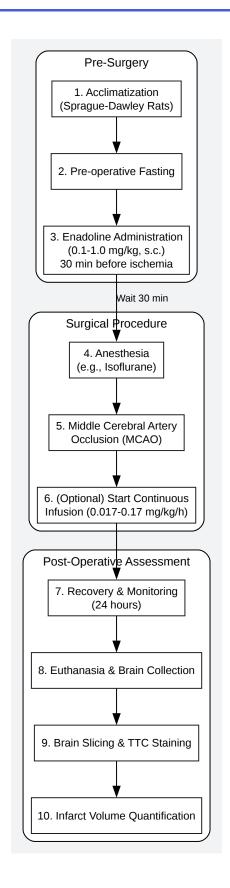
Model Type	Suggested Concentration Range	Key Considerations
Primary Neuronal Cultures	10 nM - 1 μM	Perform cytotoxicity assays to rule out direct toxic effects of the compound at higher concentrations.
Organotypic Slice Cultures	100 nM - 10 μM	Higher concentrations may be needed due to limited tissue penetration.
Neuronal Cell Lines (e.g., SH-SY5Y)	1 nM - 1 μM	Response can be highly variable depending on receptor expression levels.

Experimental Protocols

Protocol 1: In Vivo Neuroprotection in a Rat Model of Focal Cerebral Ischemia

This protocol is based on the methodology for permanent middle cerebral artery occlusion (MCAO) to assess the neuroprotective efficacy of **(Rac)-Enadoline**.[1]





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Caption: Experimental workflow for an in vivo MCAO neuroprotection study.



Materials:

- (Rac)-Enadoline
- Vehicle (e.g., saline)
- Sprague-Dawley rats (male, 250-300g)
- Anesthetic (e.g., isoflurane)
- Surgical tools for MCAO
- 2,3,5-triphenyltetrazolium chloride (TTC)
- Phosphate-buffered saline (PBS)
- Formalin

Procedure:

- Animal Preparation: Acclimatize animals for at least one week before the experiment.
- Drug Administration: 30 minutes prior to the induction of ischemia, administer (Rac)-Enadoline (0.1, 0.3, or 1.0 mg/kg) or vehicle via subcutaneous (s.c.) injection.[1]
- Anesthesia and Surgery: Anesthetize the rat with isoflurane. Perform a permanent occlusion
 of the left middle cerebral artery (MCA) using the intraluminal filament method.
- Continuous Infusion (for recovery models): Following the initial bolus dose, begin a
 continuous s.c. infusion of Enadoline (at rates corresponding to the initial dose, e.g., 0.17
 mg/kg/h for the 1.0 mg/kg group) using an osmotic minipump.[1]
- Recovery: Allow the animals to recover from anesthesia. Monitor for neurological deficits and general well-being.
- Euthanasia and Tissue Collection: At 24 hours post-MCAO, euthanize the animals.[1]
 Perfuse transcardially with cold PBS, followed by formalin for fixation. Carefully extract the brain.

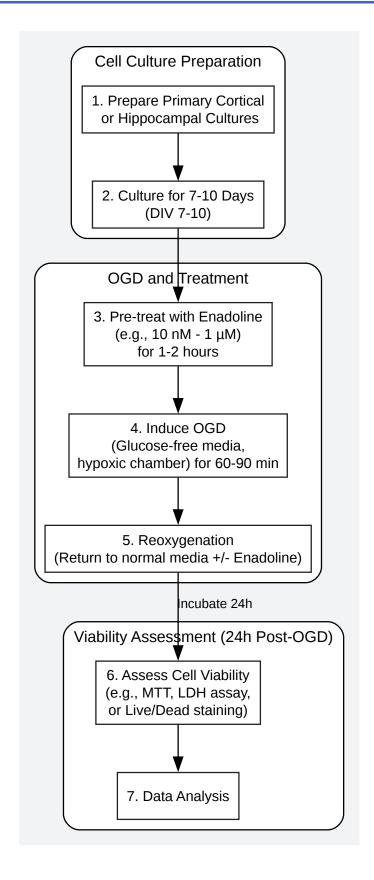


- Infarct Volume Assessment: a. Create coronal brain sections (e.g., 2 mm thick). b. Incubate the sections in a 2% TTC solution in PBS at 37°C for 20-30 minutes. Healthy, viable tissue will stain red, while the infarcted (ischemic) tissue will remain white. c. Acquire images of the stained sections. d. Use image analysis software (e.g., ImageJ) to quantify the infarct area in each slice. Calculate the total infarct volume, correcting for edema.
- Data Analysis: Compare the infarct volumes between the vehicle-treated group and the Enadoline-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Protocol 2: In Vitro Neuroprotection Assay in a Primary Neuronal Culture Model

This protocol describes a general method for assessing the neuroprotective effects of **(Rac)-Enadoline** against oxygen-glucose deprivation (OGD), an in vitro model of ischemia.[9]





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Caption: Experimental workflow for an in vitro OGD neuroprotection assay.



Materials:

- Primary cortical or hippocampal neurons from embryonic rats or mice.
- Neuronal culture medium (e.g., Neurobasal medium with B27 supplement).
- (Rac)-Enadoline stock solution (in DMSO or appropriate solvent).
- De-gassed, glucose-free buffer/medium for OGD.
- Hypoxic chamber (e.g., with 95% N₂, 5% CO₂).
- Cell viability assay reagents (e.g., MTT, LDH assay kit, or Calcein-AM/Propidium Iodide).

Procedure:

- Cell Culture: Plate primary neurons on coated multi-well plates and culture for 7-10 days in vitro (DIV) to allow for maturation and synapse formation.
- Pre-treatment: One to two hours before inducing OGD, replace the culture medium with fresh medium containing various concentrations of (Rac)-Enadoline (e.g., 10 nM, 100 nM, 1 μM) or vehicle. Include a "normoxia" control group and an "OGD + vehicle" control group.
- Oxygen-Glucose Deprivation (OGD): a. Remove the medium and wash the cells once with the glucose-free OGD buffer. b. Add the OGD buffer (containing the respective concentrations of Enadoline or vehicle) to the wells. c. Place the culture plate in a hypoxic chamber at 37°C for 60-90 minutes.
- Reoxygenation: a. Remove the plate from the hypoxic chamber. b. Quickly replace the OGD buffer with the original, pre-warmed, complete neuronal culture medium (containing Enadoline or vehicle as per the experimental design).
- Incubation: Return the cells to the standard incubator (37°C, 5% CO₂) for 24 hours.
- Assessment of Neuroprotection: a. LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death. b. MTT Assay: Assess the metabolic activity of surviving cells. c. Fluorescent Imaging: Use live/dead



staining (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells) to visualize and quantify neuronal survival.

 Data Analysis: Normalize the viability data to the normoxia control group. Compare the survival rates in the Enadoline-treated groups to the OGD + vehicle group using appropriate statistical analysis.

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